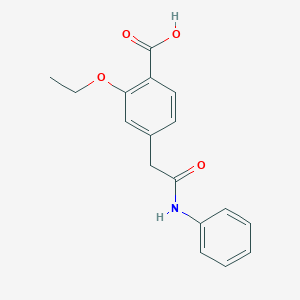
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes an anilino group, an oxoethyl group, and an ethoxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid typically involves the reaction of 4-ethoxybenzoic acid with an appropriate aniline derivative under specific conditions. One common method involves the use of ethyl 4-(2-anilino-2-oxoethyl)benzoate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-(2-anilino-2-oxoethyl)benzoate
- 2-Anilino-2-oxoethyl (4E)-4-(2-thienylmethylene)-1,2,3,4-tetrahydro-9-acridinecarboxylate
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
Uniqueness
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
646054-49-1 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC名 |
4-(2-anilino-2-oxoethyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-22-15-10-12(8-9-14(15)17(20)21)11-16(19)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
RMUVRLPIGYWCOA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


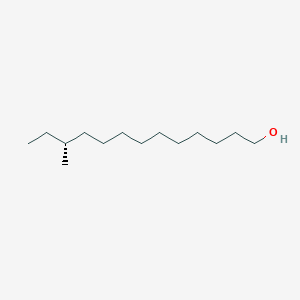
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)

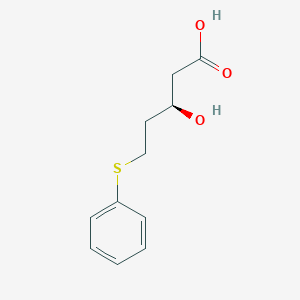
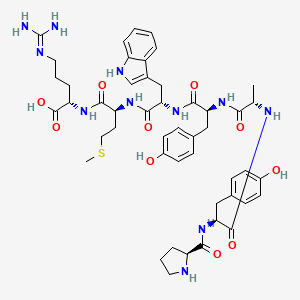
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
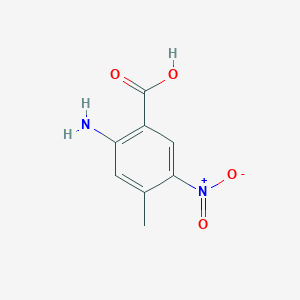
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
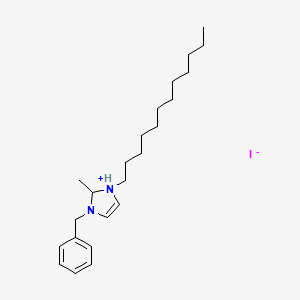

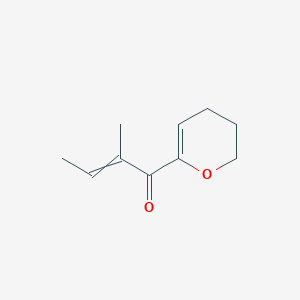
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
